molecular formula C14H8Cl2F2N2O B4352526 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B4352526
M. Wt: 329.1 g/mol
InChI Key: PMSVEAFCHIOPPD-UHFFFAOYSA-N
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Description

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F2N2O/c1-6-12-8(13(17)18)5-11(19-14(12)21-20-6)7-2-3-9(15)10(16)4-7/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVEAFCHIOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Pyridine Ring: This step may involve a condensation reaction with a pyridine derivative.

    Functional Group Modifications: Introduction of the dichlorophenyl and difluoromethyl groups can be done through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may target the nitro groups (if present) or other reducible functionalities.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dichlorophenyl)-4-methylisoxazolo[5,4-b]pyridine
  • 6-(3,4-dichlorophenyl)-4-(trifluoromethyl)-3-methylisoxazolo[5,4-b]pyridine

Uniqueness

The presence of the difluoromethyl group in 6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine may impart unique chemical and biological properties compared to its analogs. This could include differences in metabolic stability, binding affinity, and overall pharmacokinetic profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylisoxazolo[5,4-b]pyridine

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